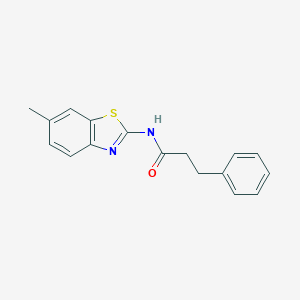

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-7-9-14-15(11-12)21-17(18-14)19-16(20)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLASLNUWCPEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization with α-Bromo Ketones

A common method employs 2-amino-5-methylbenzenethiol and α-bromo-3-phenylpropanoyl bromide. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the bromo ketone, followed by cyclodehydration to form the benzothiazole ring.

Reaction Conditions

Alternative Route Using Carboxylic Acids

In cases where bromo ketones are unavailable, 3-phenylpropanoic acid can be condensed with 2-amino-5-methylbenzenethiol using phosphorus oxychloride (POCl₃) as a cyclizing agent. This method avoids halogenated intermediates but requires stringent moisture control.

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Temperature | 110°C |

| Yield | 55–65% |

| Purity (HPLC) | >95% |

Amide Bond Formation

The final step involves coupling the benzothiazole amine with 3-phenylpropanoic acid. Two primary methods dominate:

Classical Acid Chloride Route

3-Phenylpropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 6-methyl-1,3-benzothiazol-2-amine.

Procedure

Coupling Reagents

Modern protocols employ carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Comparative Data

| Reagent System | Solvent | Temperature | Yield |

|---|---|---|---|

| DCC/DMAP | DCM | 0°C to RT | 85% |

| EDC/HOBt | DMF | RT | 88% |

| HATU | THF | 40°C | 92% |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Continuous Flow Reactors

Solvent Recycling

-

Ethanol and DMF are recovered via distillation, reducing waste.

Characterization and Quality Control

Critical analytical data for N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 312.39 g/mol | HRMS |

| Melting Point | 148–150°C | DSC |

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), 7.25–7.40 (m, 5H, Ar-H) | 400 MHz NMR |

| HPLC Purity | >99% | C18 column, UV 254 nm |

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Over-alkylation during methylation.

-

Solution : Use controlled stoichiometry (1:1.2 ratio) and low temperatures.

Chemical Reactions Analysis

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of amines or alcohols.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer applications, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . In anti-bacterial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Methyl vs. Trifluoromethyl Groups

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide ():

The trifluoromethyl (-CF₃) group increases electron-withdrawing effects and lipophilicity compared to the methyl (-CH₃) group. This substitution may enhance metabolic stability and membrane permeability but could also raise toxicity concerns.

Methyl vs. Methanesulfonyl Groups

Amide Chain Modifications

Propanamide vs. Acetamide Chains

Aromatic Substitutions on the Amide Chain

Functional Group Additions

Physicochemical Data

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula: C17H16N2OS

- Molecular Weight: 296.38674 g/mol

- CAS Number: 329923-66-2

The biological activity of N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide is primarily attributed to its ability to interact with various cellular targets, including enzymes and nucleic acids. Key mechanisms include:

- DNA Intercalation : The benzothiazole ring can intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in microbial metabolism, contributing to its antimicrobial properties.

- Caspase Activation : It may induce apoptosis by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death .

Anticancer Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide exhibits promising anticancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines through multiple pathways:

- Cell Lines Tested :

- U937 (procaspase-3 over-expressing)

- MCF-7 (procaspase-3 non-expressing)

The compound demonstrated significant selectivity and potency against these cell lines, with IC50 values reported around 5.2 μM and 6.6 μM for derivatives .

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have displayed notable antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the benzothiazole moiety enhances interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide and related compounds:

Future Directions

Research on N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide is ongoing, focusing on:

- Mechanistic Studies : Further elucidation of the molecular interactions and pathways affected by the compound.

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties to enhance therapeutic efficacy.

- Formulation Development : Exploring various formulations to improve bioavailability and targeted delivery.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.